6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide
Description
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a methyl substituent at the 6-position of the pyrazine ring and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group attached via the carboxamide nitrogen. Pyrazinecarboxamides are structurally analogous to pyrazinamide, a first-line antitubercular drug, but feature modifications to enhance biological activity, solubility, or target specificity. The oxolane (tetrahydrofuran) moiety in this compound introduces a cyclic ether group, which may influence lipophilicity and metabolic stability compared to aryl or alkyl substituents commonly seen in related derivatives .
Properties
IUPAC Name |
6-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-12-7-10(14-8)11(15)13-6-9-3-2-4-16-9/h5,7,9H,2-4,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGONRBQFIMPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyrazine-2-carboxylic acid with oxolan-2-ylmethanamine under appropriate conditions. The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and solvent choice.
Chemical Reactions Analysis
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazinecarboxamides
Substituent Effects on Lipophilicity and Bioactivity
Pyrazinecarboxamide derivatives are often tailored to optimize lipophilicity, a critical determinant of membrane permeability and drug absorption. Key analogs and their properties are summarized below:
*Estimated logP values using fragment-based methods (e.g., Moriguchi logP).
†Predicted using computational tools (e.g., ALOGPS).
Structural and Metabolic Considerations
- Oxolane vs. However, its reduced lipophilicity may limit passive diffusion across biological membranes .
- Methyl vs. Chlorine at C6 : The methyl group in the target compound likely decreases electrophilicity at the pyrazine ring compared to chlorine, reducing interactions with biological targets reliant on electron-deficient aromatic systems.
Biological Activity
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is a pyrazine carboxamide derivative with promising biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula: C11H15N3O2
- Molecular Weight: 219.26 g/mol
The compound features a pyrazine ring, which is known for its diverse biological activities, and an oxolan substituent that enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or bind to receptors involved in various biological pathways. For instance, it could potentially inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism involves the disruption of bacterial enzyme functions, which is critical for their survival.
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 30 |
| Pseudomonas aeruginosa | 10 | 35 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro. This activity is particularly relevant in conditions characterized by chronic inflammation.
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cell lines at concentrations ranging from 1.5 to 5 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Another study focused on the inhibition of carbonic anhydrase IX (CA IX), a target in cancer therapy. The compound exhibited competitive inhibition with an IC50 value of approximately 20 nM, highlighting its potential as an anticancer agent through modulation of tumor microenvironment pH .
Comparative Analysis
When compared with other pyrazine derivatives like Pyrazinamide and Pyridazine derivatives, this compound shows unique substituent effects that enhance its biological profile.
| Compound | Activity Type | Notable Features |
|---|---|---|
| Pyrazinamide | Antitubercular | Well-established clinical use |
| Pyridazine derivatives | Varies | Different nitrogen positioning |
| This compound | Antimicrobial, anticancer | Unique substituents enhancing activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
